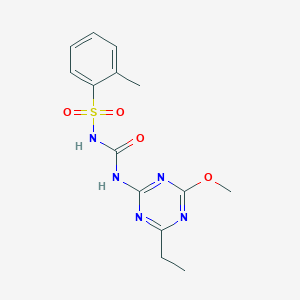![molecular formula C13H16F2N6O B3820449 4-N-[2-(difluoromethoxy)phenyl]-2-N,2-N,6-N-trimethyl-1,3,5-triazine-2,4,6-triamine](/img/structure/B3820449.png)
4-N-[2-(difluoromethoxy)phenyl]-2-N,2-N,6-N-trimethyl-1,3,5-triazine-2,4,6-triamine
Vue d'ensemble
Description
4-N-[2-(difluoromethoxy)phenyl]-2-N,2-N,6-N-trimethyl-1,3,5-triazine-2,4,6-triamine is a synthetic organic compound It is characterized by the presence of a triazine ring substituted with a difluoromethoxyphenyl group and multiple methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-[2-(difluoromethoxy)phenyl]-2-N,2-N,6-N-trimethyl-1,3,5-triazine-2,4,6-triamine typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and amines.
Introduction of the Difluoromethoxyphenyl Group: This step involves the reaction of the triazine intermediate with 2-(difluoromethoxy)phenylamine under controlled conditions.
Methylation: The final step involves the methylation of the triazine ring to introduce the trimethyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-N-[2-(difluoromethoxy)phenyl]-2-N,2-N,6-N-trimethyl-1,3,5-triazine-2,4,6-triamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethoxy group or the triazine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted triazine derivatives.
Applications De Recherche Scientifique
4-N-[2-(difluoromethoxy)phenyl]-2-N,2-N,6-N-trimethyl-1,3,5-triazine-2,4,6-triamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-N-[2-(difluoromethoxy)phenyl]-2-N,2-N,6-N-trimethyl-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets. The difluoromethoxyphenyl group and the triazine ring can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Difluoromethoxy)phenyl isothiocyanate
- 2-(Difluoromethoxy)phenyl isocyanate
- 4-(Difluoromethoxy)benzylamine
Uniqueness
4-N-[2-(difluoromethoxy)phenyl]-2-N,2-N,6-N-trimethyl-1,3,5-triazine-2,4,6-triamine is unique due to the combination of the triazine ring and the difluoromethoxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
4-N-[2-(difluoromethoxy)phenyl]-2-N,2-N,6-N-trimethyl-1,3,5-triazine-2,4,6-triamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2N6O/c1-16-11-18-12(20-13(19-11)21(2)3)17-8-6-4-5-7-9(8)22-10(14)15/h4-7,10H,1-3H3,(H2,16,17,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOUYKHWYBATHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC(=N1)N(C)C)NC2=CC=CC=C2OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


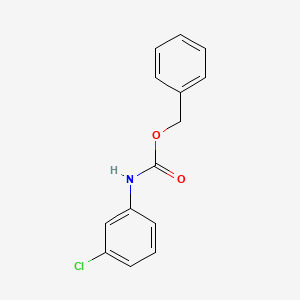
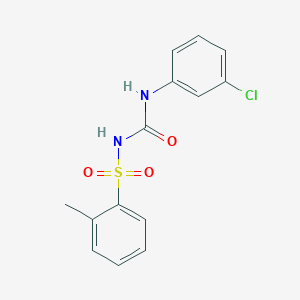
![N-[2-(difluoromethylsulfanyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B3820380.png)
![N-[1-(4-methoxyphenyl)ethylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B3820388.png)
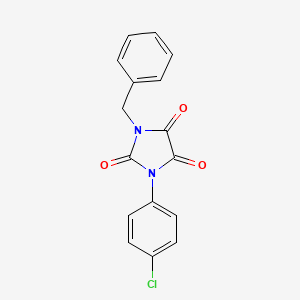
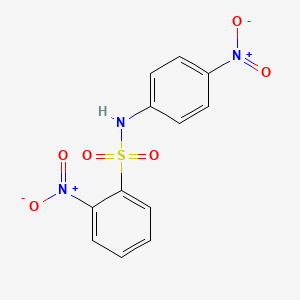
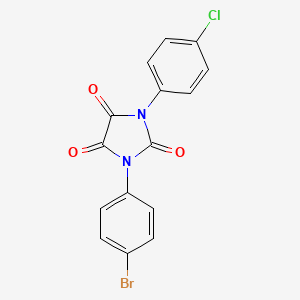
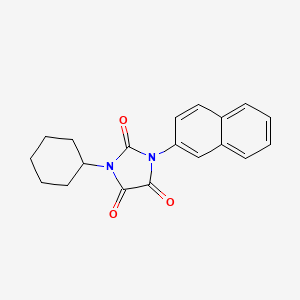
![Methyl 2-[(4-butoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]benzoate](/img/structure/B3820454.png)
![methyl 2-[({[(4-ethyl-6-methoxy-1,3,5-triazin-2-yl)amino]carbonyl}amino)sulfonyl]benzoate](/img/structure/B3820460.png)
![N~4~-[2-(difluoromethoxy)phenyl]-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4,6-triamine](/img/structure/B3820467.png)
![6-(cyclohexylideneamino)oxy-2-N-[2-(difluoromethylsulfanyl)phenyl]-4-N-methyl-1,3,5-triazine-2,4-diamine](/img/structure/B3820468.png)
![Methyl 2-[(4-ethoxy-6-ethyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]benzoate](/img/structure/B3820470.png)
